3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione
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Overview
Description
3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione is a versatile chemical compound extensively used in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods are designed to ensure consistent quality and scalability while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, which can be further utilized in various applications.
Scientific Research Applications
3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione include:
- 3-(N,N-Dimethylsulfamoylamino)phenylboronic acid
- 3-(Dimethylsulfamoylamino)-5-(2-fluorophenyl)-4-methyl-1,2-oxazole .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[2-(dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-15(2)22(19,20)14-11(10-6-4-3-5-7-10)8-16-12(17)9-21-13(16)18/h3-7,11,14H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZMNYJPJUQYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC(CN1C(=O)COC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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